Cas no 2097917-27-4 (N-(1-{3-(trifluoromethyl)phenylmethanesulfonyl}azetidin-3-yl)pyrimidin-2-amine)

N-(1-{3-(Trifluoromethyl)phenylmethanesulfonyl}azetidin-3-yl)pyrimidin-2-amine is a specialized sulfonamide derivative featuring a trifluoromethylphenyl group and a pyrimidinylamine moiety. Its structural design incorporates an azetidine ring, enhancing conformational rigidity and binding selectivity. The trifluoromethyl group improves metabolic stability and lipophilicity, while the sulfonyl linker contributes to strong molecular interactions. This compound is of interest in medicinal chemistry for its potential as a kinase inhibitor or protease modulator due to its ability to engage with key biological targets. Its well-defined synthetic route allows for high purity and scalability, making it suitable for research applications in drug discovery and biochemical studies.
N-(1-{3-(trifluoromethyl)phenylmethanesulfonyl}azetidin-3-yl)pyrimidin-2-amine structure
2097917-27-4 structure
Product Name:N-(1-{3-(trifluoromethyl)phenylmethanesulfonyl}azetidin-3-yl)pyrimidin-2-amine
CAS No:2097917-27-4
MF:C15H15F3N4O2S
MW:372.365411996841
CID:6389301
PubChem ID:121187676
Update Time:2025-05-24

N-(1-{3-(trifluoromethyl)phenylmethanesulfonyl}azetidin-3-yl)pyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-(1-{3-(trifluoromethyl)phenylmethanesulfonyl}azetidin-3-yl)pyrimidin-2-amine
    • 2097917-27-4
    • F6550-4872
    • N-(1-((3-(trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
    • AKOS032467148
    • N-(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)pyrimidin-2-amine
    • N-[1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]pyrimidin-2-amine
    • Inchi: 1S/C15H15F3N4O2S/c16-15(17,18)12-4-1-3-11(7-12)10-25(23,24)22-8-13(9-22)21-14-19-5-2-6-20-14/h1-7,13H,8-10H2,(H,19,20,21)
    • InChI Key: VKXMFNJOQJTKIB-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=C(C(F)(F)F)C=1)(N1CC(C1)NC1N=CC=CN=1)(=O)=O

Computed Properties

  • Exact Mass: 372.08678139g/mol
  • Monoisotopic Mass: 372.08678139g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 540
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 83.6Ų

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N-(1-{3-(trifluoromethyl)phenylmethanesulfonyl}azetidin-3-yl)pyrimidin-2-amine Related Literature

Additional information on N-(1-{3-(trifluoromethyl)phenylmethanesulfonyl}azetidin-3-yl)pyrimidin-2-amine

Professional Introduction to N-(1-{3-(trifluoromethyl)phenylmethanesulfonyl}azetidin-3-yl)pyrimidin-2-amine (CAS No. 2097917-27-4)

N-(1-{3-(trifluoromethylphenylmethanesulfonyl}azetidin-3-yl)pyrimidin-2-amine

is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2097917-27-4, represents a pinnacle of molecular design, incorporating multiple functional groups that contribute to its unique pharmacological properties. The presence of a trifluoromethyl group and a pyrimidine core suggests potential applications in the development of novel therapeutic agents, particularly in the realm of oncology and anti-inflammatory treatments.

The molecular structure of N-(1-{3-(trifluoromethylphenylmethanesulfonyl}azetidin-3-yl)pyrimidin-2-amine

is characterized by its intricate arrangement of atoms, which includes a pyrimidine ring linked to an azetidine moiety. The azetidine ring itself is further functionalized with a methanesulfonyl group attached to a trifluoromethyl-substituted phenyl ring. This specific configuration imparts distinct electronic and steric properties to the molecule, making it a promising candidate for further investigation in drug discovery.

In recent years, there has been a surge in research focused on the development of small molecules that can modulate biological pathways associated with diseases such as cancer and inflammation. The trifluoromethyl group is particularly noteworthy in this context, as it is known to enhance metabolic stability and binding affinity in many drug candidates. Furthermore, the pyrimidine scaffold is a common feature in numerous approved drugs, indicating its biological relevance and potential therapeutic utility.

The synthesis of N-(1-{3-(trifluoromethylphenylmethanesulfonyl}azetidin-3-yl)pyrimidin-2-amine

involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the methanesulfonyl group onto the azetidine ring necessitates careful consideration to ensure regioselectivity and high yield. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this compound efficiently.

Evaluation of the pharmacological properties of N-(1-{3-(trifluoromethylphenylmethanesulfonyl}azetidin-3-yl)pyrimidin-2-amine

has revealed intriguing interactions with various biological targets. Preliminary studies suggest that this compound exhibits inhibitory activity against certain kinases, which are key enzymes involved in cell signaling pathways implicated in cancer progression. Additionally, its potential anti-inflammatory effects have been highlighted by its ability to modulate cytokine production in vitro.

The incorporation of the trifluoromethyl group into the phenyl ring not only enhances the compound's metabolic stability but also influences its binding affinity to biological targets. This modification is particularly significant in drug design, as it can lead to improved pharmacokinetic profiles and increased therapeutic efficacy. The pyrimidine core further contributes to these properties by providing a hydrogen bonding network that can interact with receptor sites.

In light of these findings, N-(1-{3-(trifluoromethylphenylmethanesulfonyl}azetidin-3-yl)pyrimidin-2-amine (CAS No. 2097917-27-4)

represents a promising lead compound for further development in medicinal chemistry. Ongoing research aims to optimize its pharmacological properties through structural modifications and computational modeling. By leveraging cutting-edge techniques such as high-throughput screening and molecular dynamics simulations, scientists are poised to unlock the full therapeutic potential of this innovative molecule.

The broader implications of this research extend beyond individual drug discovery efforts. The development of novel compounds like N-(1-{3-(trifluoromethylphenylmethanesulfonyl}azetidin-3-yl)pyrimidin-2-amine

underscores the importance of interdisciplinary collaboration between chemists, biologists, and clinicians. Such collaborations are essential for translating fundamental scientific discoveries into tangible therapeutic benefits for patients worldwide.

In conclusion, N-(1-{3-(trifluoromethylphenylmethanesulfonyl}azetidin-3-yl)pyrimidin-2-amine (CAS No. 2097917-27-4)

exemplifies the innovative spirit driving modern pharmaceutical research. Its unique molecular architecture and promising pharmacological profile position it as a valuable asset in the quest for new treatments for complex diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly significant role in shaping the future of medicine.
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